molecular formula C21H29N3O3 B5088073 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol

Cat. No.: B5088073
M. Wt: 371.5 g/mol
InChI Key: ZEPYSPKFRSTFEP-WOJBJXKFSA-N
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Description

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxypiperidinyl group and a methoxyquinolinylmethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxypiperidinyl and methoxyquinolinylmethyl groups. Common reagents used in these reactions include piperidine, quinoline derivatives, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form hydrogen bonds and interact with various biomolecules makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow for hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol is unique due to its combination of a piperidine ring with hydroxyl and methoxyquinolinylmethyl groups. This structure allows for diverse chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-27-21-16(12-15-4-2-3-5-18(15)22-21)13-23-9-8-19(20(26)14-23)24-10-6-17(25)7-11-24/h2-5,12,17,19-20,25-26H,6-11,13-14H2,1H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYSPKFRSTFEP-WOJBJXKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1CN3CCC(C(C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=CC=CC=C2C=C1CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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